Product packaging for 1-(3-Chlorophenyl)-3-cyclohexylurea(Cat. No.:CAS No. 72802-45-0)

1-(3-Chlorophenyl)-3-cyclohexylurea

Katalognummer: B3063610
CAS-Nummer: 72802-45-0
Molekulargewicht: 252.74 g/mol
InChI-Schlüssel: WUPWWTKSYQSCFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(3-Chlorophenyl)-3-cyclohexylurea is a synthetic urea derivative with the molecular formula C13H17ClN2O and a molecular weight of 252.74 g/mol . It is identified by the CAS Registry Number 72802-45-0 and can be represented by the SMILES string O=C(Nc1cccc(c1)Cl)NC1CCCCC1 . Urea derivatives are a significant class of compounds in medicinal and organic chemistry, often serving as key scaffolds or intermediates in drug discovery efforts. This compound features a cyclohexyl group and a 3-chlorophenyl group attached to a urea core, a structure that may be of interest in developing enzyme inhibitors or receptor modulators . Researchers can utilize this chemical as a building block for synthesizing more complex molecules or as a standard in analytical studies. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17ClN2O B3063610 1-(3-Chlorophenyl)-3-cyclohexylurea CAS No. 72802-45-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(3-chlorophenyl)-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPWWTKSYQSCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353755
Record name 1-(3-chlorophenyl)-3-cyclohexylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72802-45-0
Record name 1-(3-chlorophenyl)-3-cyclohexylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPHENYL)-3-CYCLOHEXYLUREA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 1 3 Chlorophenyl 3 Cyclohexylurea

Established Synthetic Routes to 1-(3-Chlorophenyl)-3-cyclohexylurea

The formation of the urea (B33335) linkage in this compound is primarily achieved through the reaction of an amine with an isocyanate, a method widely employed for creating unsymmetrical ureas. wikipedia.org

Isocyanate-Amine Coupling Approaches

The most direct and common method for synthesizing this compound involves the coupling of 3-chlorophenyl isocyanate with cyclohexylamine (B46788), or conversely, phenylisocyanate with 3-chloro-cyclohexylamine. This reaction is typically conducted in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature and does not necessitate a base. commonorganicchemistry.com

The isocyanate precursor, 3-chlorophenyl isocyanate, can be prepared from 3-chloroaniline (B41212) through phosgenation. wikipedia.org This process involves the reaction of the amine with phosgene (B1210022) (COCl₂) or a safer alternative like triphosgene, which generates phosgene in situ. wikipedia.orgcommonorganicchemistry.comasianpubs.org The reaction proceeds via a carbamoyl (B1232498) chloride intermediate to yield the isocyanate. wikipedia.org

An alternative for generating the isocyanate functionality is the Curtius rearrangement of a corresponding carboxylic acid. commonorganicchemistry.com For instance, 3-chlorobenzoic acid can be converted to its acyl azide (B81097), which then rearranges to 3-chlorophenyl isocyanate. Diphenylphosphoryl azide (DPPA) is a common reagent for this one-pot transformation. nih.govnih.gov

A similar strategy can be applied to synthesize cyclohexyl isocyanate from cyclohexanecarboxylic acid. google.com

A representative synthesis is the reaction of cyclohexylamine with phenylcarbamoyl-benzoic acid sulfimide (B8482401) in acetone (B3395972), which yields 1-phenyl-3-cyclohexylurea. prepchem.com A similar approach can be adopted for the synthesis of the title compound.

Table 1: Isocyanate-Amine Coupling Reactions

Reactant 1Reactant 2Product
3-Chlorophenyl isocyanateCyclohexylamineThis compound
Cyclohexyl isocyanate3-ChloroanilineThis compound

Alternative Synthetic Strategies for Urea Core Formation

Beyond the isocyanate-amine coupling, other methods exist for constructing the urea core, offering alternatives that may avoid the use of toxic phosgene or isocyanates.

One such method is the reaction of two different amines with a phosgene equivalent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov This can be a one-pot, three-component reaction. Another approach involves the transamidation of urea itself with amines. wikipedia.org This reaction can be driven by heating and is a more atom-economical process. wikipedia.org For instance, monomethylurea is produced from methylamine (B109427) and urea. wikipedia.org

The reaction of amines with carbamates, particularly isopropenyl carbamates, can also yield ureas. commonorganicchemistry.com Phenyl carbamates are another option, though their reactions are more prone to reversibility. commonorganicchemistry.com

Precursor Design and Derivatization Strategies for Urea Analogues

The design of precursors for urea analogues often focuses on introducing diverse functional groups to explore structure-activity relationships (SAR). The urea moiety's ability to form stable hydrogen bonds is a key feature in the design of bioactive molecules. nih.govnih.gov

Derivatization of the this compound scaffold can be achieved by modifying either the chlorophenyl or the cyclohexyl ring. For instance, different substituted anilines can be used in place of 3-chloroaniline to generate a library of aryl urea analogues. asianpubs.org Similarly, various substituted cyclohexylamines can be employed.

The synthesis of acyl urea analogs can be achieved by reacting an appropriate amine with an N-(phenoxycarbonyl)benzamide intermediate, which is generated from a benzoyl isocyanate and phenol. nih.gov This method allows for the convenient synthesis of a diverse range of N-benzoyl ureas. nih.gov

The urea moiety can also be incorporated into larger, more complex structures. For example, it can serve as a linker to connect different pharmacophoric elements or to mimic a peptide bond, enhancing resistance to enzymatic hydrolysis. frontiersin.org

Reaction Mechanism Analysis of Key Synthetic Steps in Urea Formation

The reaction between an isocyanate and a primary amine to form a urea is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the urea linkage. researchgate.netresearchgate.net

In the synthesis of ureas from amines and carbon dioxide, the reaction is believed to proceed through the formation of a carbamic acid intermediate. scholaris.ca This intermediate is then dehydrated to form an isocyanate, which subsequently reacts with another amine molecule to yield the urea. scholaris.ca Theoretical calculations have shown that in some cases, the reaction can be facilitated by a catalyst that lowers the energy barrier for the formation of key intermediates. acs.org

When urea itself is used as a reactant with an amine (transamidation), the mechanism is thought to involve the in situ formation of isocyanic acid (HNCO) through the decomposition of urea. nih.gov The isocyanic acid then reacts with the amine to form the new urea derivative. nih.gov

Optimization of Synthetic Pathways for Research Applications of this compound

Optimization of synthetic pathways for research applications often aims to improve yields, reduce reaction times, and simplify purification procedures. Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. nih.govbeilstein-journals.org For example, a one-pot sequential synthesis of isocyanates and urea derivatives has been developed using a microwave-assisted Staudinger–aza-Wittig reaction. beilstein-journals.org

The choice of solvent can also significantly impact the reaction outcome. For instance, in the synthesis of aryl urea derivatives, acetone is often used as the reaction medium. asianpubs.org The use of solid-supported reagents, such as polymer-supported triphenylphosphine (B44618) (PS-PPh₂), can facilitate the purification of the final product by simple filtration. beilstein-journals.org

For large-scale synthesis, controlling the addition of reagents and reaction temperature is crucial to manage exothermic reactions and minimize the formation of byproducts. commonorganicchemistry.com

Green Chemistry Principles in Urea Synthesis

The application of green chemistry principles to urea synthesis is driven by the desire to reduce the environmental impact of chemical processes. ureaknowhow.comrsc.org This includes minimizing the use of hazardous reagents and solvents, improving atom economy, and reducing energy consumption. ureaknowhow.comrsc.org

A key focus has been the development of phosgene-free methods for isocyanate and urea synthesis. nih.gov The use of carbon dioxide as a C1 source for urea synthesis is a highly attractive green alternative. rsc.orgacs.org Reactions of amines with CO₂ under catalyst-free and solvent-free conditions have been reported to produce urea derivatives in good yields. rsc.org

Electrochemical methods are also being explored for the direct synthesis of urea from nitrogen gas and CO₂ under ambient conditions, which could significantly reduce the energy consumption associated with the traditional Haber-Bosch process for ammonia (B1221849) production. acs.org

Mechanochemistry, where chemical reactions are induced by mechanical force, offers another sustainable approach to urea synthesis under mild conditions, potentially eliminating the need for solvents and high temperatures. acs.org

The use of water as a solvent in urea synthesis is another green aspect, as it is a benign and readily available solvent. nih.gov

Structure Activity Relationship Sar Studies of 1 3 Chlorophenyl 3 Cyclohexylurea and Analogues

Conformational Analysis and Structural Determinants of Biological Activity of Substituted Ureas

The three-dimensional conformation of a molecule is a key determinant of its biological activity, as it governs the molecule's ability to bind to its target receptor. For substituted ureas, including 1-(3-chlorophenyl)-3-cyclohexylurea, the urea (B33335) functional group plays a pivotal role in establishing stable hydrogen bonds with target proteins. nih.gov

The conformational preferences of N,N'-disubstituted ureas are influenced by the nature of the substituents on the nitrogen atoms. nih.gov Generally, acyclic N,N'-disubstituted ureas show a strong preference for a trans,trans conformation in both solid state and in solution. nih.gov This conformation is characterized by the substituents on the nitrogen atoms being positioned on opposite sides of the urea backbone. However, the introduction of certain substituents, such as an N-methyl group, can lead to a shift towards a cis,trans or even a cis,cis conformation. nih.gov

In the case of N-aryl-N'-alkyl ureas like this compound, both trans,trans and cis,trans conformations can be energetically accessible. The cis,trans conformation may be stabilized by the formation of an internal hydrogen bond. The specific conformational landscape of this compound would require detailed experimental (e.g., X-ray crystallography, NMR spectroscopy) and computational studies for full elucidation.

The biological activity of phenylurea compounds is often linked to their ability to act as herbicides by inhibiting photosynthesis in plants. chemicalbook.com This activity is highly dependent on the specific structural features of the molecule, which dictate its binding to the target site within photosystem II.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable tools in drug discovery and environmental science for predicting the activity of new compounds and for understanding the molecular properties that drive biological effects. nih.gov

For phenylurea herbicides, QSAR models have been developed to predict their environmental risk and herbicidal activity. nih.gov These models typically use a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and steric characteristics. nih.gov

The development of predictive QSAR models for the biological efficacy of phenylurea herbicides involves several key steps:

Data Set Compilation: A set of phenylurea compounds with known biological activities (e.g., IC50 values for inhibition of a particular enzyme or process) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using various statistical techniques, including internal and external validation. mdpi.com

A reliable QSAR model can then be used to predict the biological efficacy of new, untested compounds like this compound. For instance, a QSAR model for phenylurea herbicides might predict the herbicidal activity based on descriptors related to the electronic nature of the phenyl ring and the size and shape of the substituents on the urea nitrogens.

Table 1: Example of a Generic QSAR Model for Phenylurea Herbicides

DescriptorCoefficientDescription
LogP+0.85A measure of the compound's hydrophobicity. A positive coefficient suggests that increased hydrophobicity is associated with higher activity.
Hammett sigma (σ)+1.20An electronic descriptor that quantifies the electron-donating or -withdrawing nature of a substituent on the phenyl ring. A positive coefficient indicates that electron-withdrawing groups enhance activity.
Sterimol B1-0.45A steric descriptor that represents the width of a substituent. A negative coefficient suggests that bulky substituents may decrease activity.

This table is illustrative and does not represent a specific published model for this compound.

Descriptor analysis is a crucial component of both SAR and QSAR studies. It involves identifying the key molecular properties that are most influential in determining the biological activity of a series of compounds. nih.gov

For phenylurea herbicides, important descriptors often include:

Hydrophobicity descriptors (e.g., LogP): These descriptors are related to the compound's ability to cross biological membranes and reach its target site. nih.gov

Electronic descriptors (e.g., Hammett constants, atomic charges): These descriptors quantify the electronic effects of substituents on the phenyl ring, which can influence binding to the target protein. nih.gov

Steric descriptors (e.g., Sterimol parameters, molecular volume): These descriptors describe the size and shape of the molecule and its substituents, which are critical for achieving a good fit within the binding pocket of the target. nih.gov

Topological descriptors: These descriptors encode information about the connectivity of atoms within the molecule.

By analyzing the contribution of these descriptors to the biological activity, researchers can gain a deeper understanding of the SAR of phenylurea compounds and design new molecules with improved properties.

Substituent Effects on Ligand-Target Interactions

The nature and position of substituents on the this compound scaffold have a profound impact on its interactions with its biological target.

The presence of a chlorine atom at the meta-position of the phenyl ring in this compound is a significant structural feature. Halogen atoms, such as chlorine, can influence a molecule's properties in several ways:

Electronic Effects: Chlorine is an electron-withdrawing group, which can affect the electron density of the phenyl ring and the adjacent urea moiety. This can modulate the strength of hydrogen bonding interactions with the target protein.

Hydrophobicity: The addition of a halogen atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. Studies on other compounds have shown that the addition of a chloro or bromo group can significantly increase lipophilicity and in vitro blood-brain barrier permeability. nih.gov

Halogen Bonding: In some cases, halogen atoms can participate in a specific type of non-covalent interaction known as halogen bonding, which can contribute to binding affinity.

In studies of other classes of compounds, halogenation has been shown to have a significant effect on the cis/trans equilibrium of amide bonds, which can in turn affect biological activity. nih.gov

The cyclohexyl group attached to the urea nitrogen is another critical determinant of the biological activity of this compound. This bulky, non-polar group can contribute to binding affinity through several mechanisms:

Hydrophobic Interactions: The cyclohexyl ring can engage in favorable hydrophobic interactions with non-polar amino acid residues in the binding pocket of the target protein. nih.gov In some receptor systems, a cyclohexyl moiety has been observed to interact with hydrophobic residues. nih.govlakeheadu.ca

Conformational Restriction: The presence of the cyclohexyl group can restrict the conformational freedom of the molecule, pre-organizing it for binding to the target and reducing the entropic penalty of binding.

Selectivity: The size and shape of the cyclohexyl group can play a role in determining the selectivity of the compound for its intended target over other proteins. In some instances, replacing a cyclohexyl group with a different substituent has led to a dramatic drop in binding affinity, indicating its importance for molecular recognition. nih.gov

The interplay between the electronic effects of the 3-chlorophenyl group and the steric and hydrophobic contributions of the cyclohexyl moiety ultimately dictates the binding affinity and biological activity of this compound.

Table 2: Summary of Substituent Effects

SubstituentPositionPotential Effects on Biological Activity
Chloro3-position of phenyl ringElectron-withdrawing, increases lipophilicity, potential for halogen bonding, influences molecular conformation.
CyclohexylUrea nitrogenHydrophobic interactions, van der Waals contacts, conformational restriction, influences selectivity.

Modifications of the Phenyl and Cyclohexyl Moieties in this compound Analogues

The biological activity of phenyl-urea derivatives is significantly influenced by the nature and position of substituents on both the phenyl and the aliphatic cyclic moieties. Structure-activity relationship (SAR) studies focusing on analogues of this compound have provided valuable insights into the structural requirements for potency.

Modifications to the phenyl ring have demonstrated that both electronic and steric factors play a crucial role. For instance, the position of the chloro group is significant; moving it from the meta to the ortho or para position can lead to a decrease in activity. researchgate.net Similarly, replacing the electron-withdrawing chloro group with an electron-donating group like a methoxy (B1213986) (-OCH3) group did not result in any improvement in kinase inhibitory or anti-proliferative activities in related urea compounds. researchgate.net The complete removal of the chlorine atom from the phenyl ring has also been shown to be detrimental to activity. researchgate.net In broader studies of urea derivatives, it has been observed that introducing bulky, hydrophobic substituents at the para-position of the phenyl ring can substantially increase inhibitory activity. scielo.br An example is the 4-tert-butyl analogue, which was found to be a highly potent inhibitor with a half-maximal inhibitory concentration (IC50) in the nanomolar range. scielo.br

Regarding the cyclohexyl ring, its replacement with other cyclic or aromatic systems has been explored to understand the impact on biological activity. In studies on related adamantyl urea compounds, substituting the bulky adamantyl group with a cyclohexyl or a smaller cyclopentyl ring led to a considerable decrease in antitubercular activity. nih.gov This suggests a preference for a large, bulky aliphatic ring system at this position for certain biological targets. nih.gov Conversely, replacing the cyclohexyl ring with a phenyl ring has been shown to cause a loss of both biochemical and whole-cell activity in some inhibitor classes. researchgate.net However, further substitution on this new phenyl ring can recover or even enhance activity. For example, adding a 3-cyano substituent to the phenyl ring that replaced the cyclohexyl moiety improved whole-cell activity, whereas a 4-cyano substitution was detrimental. researchgate.net

Table 1: SAR Findings for Modifications of Phenyl and Cyclohexyl Moieties

Modification Area Substitution Effect on Activity Reference
Phenyl Ring Removal of meta-Chloro group No improvement or decrease researchgate.net
Shifting Chloro to ortho or para No improvement researchgate.net
Replacement of Chloro with Methoxy No improvement researchgate.net
Addition of para-tert-butyl group Increased potency scielo.br
Cyclohexyl Ring Replacement with Phenyl ring Loss of activity researchgate.net
Replacement with Phenyl-3-cyano Improved whole-cell activity researchgate.net
Replacement with Phenyl-4-cyano Detrimental to activity researchgate.net

Rational Design Principles for Enhanced Potency and Selectivity of Urea Derivatives

The development of highly potent and selective urea-based therapeutic agents is guided by several rational design principles, which leverage an understanding of the molecular interactions between the inhibitor and its biological target.

A cornerstone of rational drug design is the use of structural biology. nih.gov X-ray crystal structures of target proteins complexed with urea-based inhibitors provide a detailed map of the binding site. nih.govnih.gov This allows for a structure-aided design approach where inhibitors are modified to optimize interactions with key residues in the active site and even exploit exosites—accessory binding pockets near the primary active site—to enhance both potency and selectivity. nih.gov For instance, X-ray structural studies of a potent MAP kinase inhibitor revealed that the two urea NH groups form strong hydrogen bonds with the side chain of a glutamic acid residue, while the urea carbonyl oxygen forms a hydrogen bond with a backbone amide. nih.gov

Hydrogen bonding is a critical interaction for urea derivatives. The urea moiety itself is an effective hydrogen bond donor (two N-H groups) and acceptor (the C=O group), enabling it to anchor the molecule within the target's binding pocket. nih.gov The design process often focuses on positioning these groups to form optimal hydrogen bond networks with the protein.

Furthermore, conformational control of the inhibitor is a key design principle. The flexibility of the urea linker can be constrained by incorporating it into a cyclic system, although this can sometimes lead to a minor decrease in activity if not designed properly. nih.gov The conformational preferences of these compounds are significantly influenced by substitutions on the nitrogen atoms of the urea functionality. nih.gov Understanding how the molecule orients itself within the binding site, such as adopting a specific conformation like the "DFG-out" conformation in kinases, is crucial for designing next-generation inhibitors. nih.gov

Finally, achieving selectivity is a major goal. By designing inhibitors that specifically interact with unique features of the target protein that are not present in closely related proteins, off-target effects can be minimized. This has been successfully demonstrated in the design of urea-based inhibitors that are over 1000-fold more active toward their intended target, glutamate (B1630785) carboxypeptidase II, than its closest human homologue. nih.gov

Molecular Interaction Studies and Target Elucidation for 1 3 Chlorophenyl 3 Cyclohexylurea

Identification of Protein Targets for Small Molecules

The process of identifying the specific proteins to which a small molecule binds is known as target deconvolution. This can be a complex undertaking, as a single compound may interact with multiple proteins, a phenomenon known as polypharmacology. researchgate.net A variety of experimental and computational methods are employed to elucidate these interactions.

A range of experimental techniques are utilized to identify the protein targets of small molecules. These methods can be broadly categorized as direct or indirect.

Affinity Chromatography: This is a widely used technique where the small molecule of interest is immobilized on a solid support. technologynetworks.comnih.gov A cellular lysate is then passed over this support, and proteins that bind to the small molecule are captured. After washing away non-binding proteins, the bound proteins are eluted and identified, typically by mass spectrometry. technologynetworks.com

Expression Cloning: Techniques like phage display involve the presentation of a library of proteins on the surface of bacteriophages. technologynetworks.comnih.gov These phages are then exposed to the immobilized small molecule. Phages displaying proteins that bind to the compound are isolated, and the corresponding protein is identified through DNA sequencing of the phage genome. technologynetworks.com

Protein Microarrays: In this high-throughput method, a large number of purified proteins are spotted onto a solid surface. technologynetworks.com The labeled small molecule is then incubated with the array, and binding events are detected. This allows for the simultaneous screening of thousands of potential protein targets. technologynetworks.com

Chemical Proteomics: This approach uses chemical probes to identify protein targets directly in a complex biological sample. nih.gov These probes are often modified versions of the small molecule that can be used to enrich and identify interacting proteins.

A summary of these experimental approaches is presented in the table below.

Method Principle Outcome
Affinity Chromatography Immobilized small molecule captures binding proteins from a lysate.Identification of proteins that bind to the small molecule.
Expression Cloning (e.g., Phage Display) A library of proteins is displayed on phages, and binding to the small molecule is assessed.Identification of the gene encoding the binding protein.
Protein Microarrays A labeled small molecule is screened against a large array of purified proteins.High-throughput identification of potential binding partners.
Chemical Proteomics Chemical probes are used to isolate and identify interacting proteins in a complex mixture.Identification of protein targets in a more native environment.

This table provides a simplified overview of common experimental approaches for target deconvolution.

In addition to experimental methods, computational approaches play a crucial role in predicting the protein targets of small molecules. researchgate.net These in silico methods leverage the vast amount of available biological and chemical data to generate hypotheses about potential drug-target interactions. researchgate.net

Ligand-Based Methods: These approaches are founded on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov By comparing the chemical structure of a query compound to databases of compounds with known protein targets, potential targets for the new molecule can be inferred. nih.gov Techniques like 2D fingerprinting and 3D shape similarity are commonly used. nih.gov

Structure-Based Methods: When the three-dimensional structure of a potential protein target is known, molecular docking can be used to predict whether a small molecule will bind to it. nih.gov This involves computationally placing the molecule into the protein's binding site and calculating a score that estimates the binding affinity. nih.gov

Machine Learning and AI: Modern approaches increasingly utilize machine learning and artificial intelligence to predict drug-target interactions. mdpi.com These methods can learn complex patterns from large datasets of known interactions and chemical and biological properties to make predictions for new compounds. mdpi.com

An overview of these computational methodologies is provided in the table below.

Methodology Principle Requirement
Ligand-Based Similar molecules bind to similar targets.A database of known ligands and their targets.
Structure-Based (Docking) Predicts binding based on the 3D structures of the ligand and protein.3D structure of the potential protein target.
Machine Learning/AI Learns from large datasets to predict interactions.Large datasets of known drug-target interactions.

This table summarizes the main computational approaches for predicting protein targets of small molecules.

Soluble Epoxide Hydrolase (sEH) as a Primary Molecular Target of 1-(3-Chlorophenyl)-3-cyclohexylurea

Through the application of the aforementioned experimental and computational methods, soluble epoxide hydrolase (sEH) has been identified as a primary molecular target of this compound and other structurally related urea (B33335) compounds. nih.govnih.govescholarship.org sEH is an enzyme involved in the metabolism of epoxy fatty acids, which are signaling molecules with various physiological roles. nih.govescholarship.org

The interaction of this compound and similar inhibitors with sEH has been characterized through enzymatic inhibition studies. These studies determine the kinetic parameters of inhibition, such as the inhibition constant (Ki), which quantifies the inhibitor's potency. The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) describes how the inhibitor interacts with the enzyme and its substrate. nih.gov For instance, competitive inhibitors bind to the same active site as the substrate, while non-competitive inhibitors bind to a different site. nih.gov Graphical analysis of enzyme kinetics in the presence of varying concentrations of the inhibitor and substrate is a common method to determine these parameters. nih.gov

X-ray crystallography has been instrumental in visualizing the binding of urea-based inhibitors to sEH at an atomic level. nih.gov These studies have revealed that the urea moiety of the inhibitors forms key hydrogen bonds with amino acid residues in the active site of the enzyme. nih.gov Specifically, the carbonyl oxygen of the urea typically accepts hydrogen bonds from tyrosine residues (such as Tyr381 and Tyr465 in human sEH), and the urea nitrogens can act as hydrogen bond donors. nih.gov These interactions mimic the binding of the endogenous substrate, thereby blocking its access to the active site and inhibiting the enzyme. nih.gov The cyclohexyl and chlorophenyl groups of the inhibitor occupy hydrophobic pockets within the active site, further contributing to the binding affinity.

Investigation of Off-Target Interactions and Polypharmacology of this compound

While sEH is a primary target, it is important to investigate the potential for this compound to interact with other proteins. This is crucial for understanding its full pharmacological profile and any potential side effects. The concept of polypharmacology suggests that many drugs interact with multiple targets. researchgate.netmdpi.com

Computational approaches, such as those described in section 4.1.2, are particularly valuable for predicting potential off-target interactions. frontiersin.org By screening the structure of this compound against large databases of protein structures and known drug-target interactions, a list of putative off-targets can be generated. frontiersin.org These predictions can then be validated experimentally using techniques like those outlined in section 4.1.1. A comprehensive understanding of the polypharmacology of this compound requires a combination of both computational prediction and experimental validation.

Molecular Dynamics Simulations and Binding Mode Analysis of this compound

Molecular dynamics (MD) simulations are powerful computational tools used to predict the dynamic behavior of a ligand within a protein's binding site over time. For the broader class of urea-based inhibitors of soluble epoxide hydrolase (sEH), MD simulations have been instrumental in understanding their binding stability and the key interactions that confer potency.

The binding mode for urea-based inhibitors generally involves the urea oxygen acting as a hydrogen bond acceptor, while the two urea nitrogens can act as hydrogen bond donors. In the case of sEH, the urea moiety often interacts with key amino acid residues such as aspartate (e.g., D333 in human sEH) and tyrosine (e.g., Y381 and Y465 in human sEH), which are part of the catalytic triad (B1167595). nih.gov These interactions mimic the transition state of the natural substrate hydrolysis, leading to potent inhibition of the enzyme. researchgate.net

Table 1: Key Amino Acid Residues in Human sEH Involved in Binding Urea-Based Inhibitors

ResidueRole in BindingType of Interaction
D333Catalytic residue, interacts with the urea coreHydrogen Bond
Y381General acid, interacts with the urea coreHydrogen Bond
Y465General acid, interacts with the urea coreHydrogen Bond
Hydrophobic PocketAccommodates lipophilic groups of the inhibitorvan der Waals Interactions

This table is based on data from studies on analogous sEH inhibitors and represents a probable interaction profile for this compound.

Computational Docking and Ligand-Protein Complex Formation Studies

Computational docking is a technique used to predict the preferred orientation of a ligand when bound to a protein target. Docking studies on various N,N'-disubstituted urea inhibitors with soluble epoxide hydrolase (sEH) have consistently shown a well-defined binding orientation within the enzyme's active site.

In a typical docking simulation of a urea-based inhibitor with sEH, the ligand is placed in the active site, and various conformations and orientations are sampled to find the most energetically favorable binding pose. The scoring functions used in docking programs estimate the binding affinity based on factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, a docking study would likely predict the following interactions, forming a stable ligand-protein complex:

Hydrogen Bonds: The central urea motif would be predicted to form a network of hydrogen bonds with the catalytic triad of sEH (D333, Y381, Y465). nih.gov This is a hallmark of the binding of urea-based inhibitors to sEH.

Hydrophobic Interactions: The cyclohexyl ring would fit into a hydrophobic pocket, often referred to as the F265 pocket in murine sEH, contributing significantly to the binding affinity. nih.gov The 3-chlorophenyl group would also engage in hydrophobic interactions with other non-polar residues in the active site.

Halogen Bonding: The chlorine atom on the phenyl ring could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains, further stabilizing the complex.

The formation of this stable complex effectively blocks the entry of the natural substrates, epoxyeicosatrienoic acids (EETs), into the active site, thereby inhibiting their hydrolysis. mdpi.com The potency of inhibition is often correlated with how well the inhibitor's structure complements the shape and chemical environment of the active site.

Table 2: Predicted Interactions in the this compound-sEH Complex

Interacting Moiety of InhibitorInteracting Residues in sEH (Predicted)Type of Interaction
Urea CoreD333, Y381, Y465Hydrogen Bonding
Cyclohexyl GroupHydrophobic Pocketvan der Waals/Hydrophobic
3-Chlorophenyl GroupHydrophobic Residuesvan der Waals/Hydrophobic
Chlorine AtomElectron-rich atomsHalogen Bonding (Potential)

This table represents a hypothetical binding model based on docking studies of structurally related sEH inhibitors.

Biochemical Pathway Modulation by 1 3 Chlorophenyl 3 Cyclohexylurea

Regulation of Epoxyeicosatrienoic Acids (EETs) Metabolism via sEH Inhibition

The primary mechanism through which 1-(3-Chlorophenyl)-3-cyclohexylurea exerts its biological effects is by inhibiting the soluble epoxide hydrolase (sEH) enzyme. nih.govpnas.org sEH is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are biologically active lipid mediators. nih.gov By inhibiting sEH, this compound effectively increases the bioavailability of EETs, thereby amplifying their signaling actions. nih.govfrontiersin.org

EETs are metabolized by sEH through the hydrolysis of their epoxide group to form less active dihydroxyeicosatrienoic acids (DHETs). nih.govnih.gov The inhibition of this enzymatic conversion by this compound and similar urea-based compounds leads to a significant shift in the EET/DHET ratio, favoring the more biologically active EETs. nih.gov This alteration of lipid mediator profiles is central to the pharmacological effects of sEH inhibitors.

Impact on Cytochrome P450 Epoxygenase Pathways

In addition to arachidonic acid, CYP epoxygenases also metabolize other polyunsaturated fatty acids like linoleic acid to form epoxyoctadecenoic acids (EpOMEs). nih.gov The ratio of EpOMEs to their corresponding diols has been used as a biomarker for in vivo sEH activity. nih.gov

Downstream Effects on Eicosanoid Signaling

The stabilization of EETs by this compound leads to a cascade of downstream signaling events. EETs are known to exert a variety of biological effects, including vasodilation, anti-inflammatory actions, and protection against ischemia-reperfusion injury. nih.gov These effects are mediated through various signaling pathways. For instance, EETs can influence vascular tone by modulating ion channels and interfering with the signaling of pro-constrictive agents. nih.gov They have also been shown to inhibit apoptosis through the activation of the PI3K-Akt signaling pathway. Furthermore, EETs can be incorporated into phospholipids, creating a cellular reservoir that can be released upon stimulation. nih.gov

Role in Inflammatory and Vascular Processes through Soluble Epoxide Hydrolase Inhibition

The inhibition of sEH by compounds such as this compound has profound implications for inflammatory and vascular processes, primarily through the enhanced action of EETs. nih.govnih.gov EETs possess potent anti-inflammatory properties. nih.gov By inhibiting sEH, these compounds can reduce inflammation in various disease models. nih.gov This anti-inflammatory effect is partly mediated by the suppression of the NF-κB signaling pathway, a key regulator of the inflammatory response. nih.govnih.gov

In the vascular system, sEH inhibitors have demonstrated beneficial effects. They can lower blood pressure and attenuate the proliferation of vascular smooth muscle cells, which is a key event in the development of atherosclerosis. nih.gov These effects suggest that sEH inhibitors, including this compound, could be valuable in managing hypertension and other cardiovascular diseases. nih.gov The vasodilatory properties of EETs, which are enhanced by sEH inhibition, contribute significantly to these vascular effects. nih.gov

Influence on Cellular Signaling Cascades by this compound

The increased levels of EETs resulting from sEH inhibition by this compound influence several key cellular signaling cascades. Two of the most notable are the NF-κB and the PI3K/AKT pathways.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. nih.gov Studies have shown that sEH inhibitors can suppress the activation of NF-κB. nih.govnih.gov This is achieved by inhibiting the degradation of IκB, a protein that keeps NF-κB sequestered in the cytoplasm. By preventing IκB degradation, sEH inhibitors block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. nih.gov

PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/AKT pathway is crucial for cell survival, proliferation, and growth. wikipedia.org EETs have been shown to activate this pathway, leading to anti-apoptotic effects. acs.org The activation of AKT can have numerous downstream consequences, including the inhibition of pro-apoptotic proteins and the promotion of cell survival. wikipedia.org

Additionally, sEH inhibition has been linked to the modulation of other signaling pathways, such as the AMPK-mTOR pathway, which is involved in autophagy and cellular metabolism. nih.gov

Metabolic Profiling and Pathway Analysis in Response to this compound Exposure

Metabolic profiling studies, often utilizing techniques like lipidomics, have provided a broader understanding of the biochemical changes induced by sEH inhibitors. Exposure to these compounds leads to predictable changes in the lipidome. A key finding is a significant increase in the concentrations of fatty acid epoxides, such as EETs and EpOMEs, and a corresponding decrease in their diol metabolites (DHETs and DHOMEs). nih.govpnas.org

These lipidomic analyses have confirmed that the primary effect of sEH inhibitors is the modulation of the sEH metabolic pathway. nih.gov Furthermore, these studies have helped to identify potential biomarkers of sEH inhibition. For example, the ratio of linoleic acid-derived epoxides (EpOMEs) to their diols (DHOMEs) is a sensitive in vivo marker of sEH activity. nih.gov Beyond the direct effects on EET metabolism, metabolic profiling can also reveal broader changes in lipid metabolism and other interconnected pathways, offering a more holistic view of the compound's biological impact. nih.gov

Investigation of Other Potentially Modulated Biochemical Networks

Research into sEH inhibitors like this compound has uncovered their potential to modulate a range of other biochemical networks beyond inflammation and vascular biology.

Neurological and Pain Signaling: sEH inhibitors have shown promise in models of neuropathic and inflammatory pain. nih.gov By stabilizing EETs, these compounds can reduce hyperalgesia. nih.gov There is also growing interest in their potential for treating neurological diseases, as sEH is expressed in the brain and its inhibition can have neuroprotective effects. mdpi.commdpi.com

Metabolic Disorders: sEH inhibition has been shown to improve insulin (B600854) sensitivity and reduce the metabolic abnormalities associated with type 2 diabetes in animal models. frontiersin.orgnih.gov It can also attenuate obesity-induced colonic inflammation. nih.gov

Autophagy and Cellular Homeostasis: Recent studies suggest that sEH inhibition can modulate autophagy, a critical process for cellular quality control. nih.govpnas.org By restoring defective autophagy, sEH inhibitors may help to reduce cellular stress in conditions like obesity-induced liver stress. pnas.org

These findings highlight the broad therapeutic potential of sEH inhibitors and suggest that their biochemical effects are more extensive than initially understood.

Advanced Research Methodologies and Techniques Applied to 1 3 Chlorophenyl 3 Cyclohexylurea Studies

Spectroscopic Characterization in Mechanistic Studies (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are fundamental to the structural elucidation and mechanistic investigation of organic compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular structure and connectivity of 1-(3-Chlorophenyl)-3-cyclohexylurea.

Nuclear Magnetic Resonance (NMR) spectroscopy allows for the determination of the carbon-hydrogen framework of a molecule. In a typical ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling constants (J) would reveal the distinct protons of the chlorophenyl and cyclohexyl rings, as well as the N-H protons of the urea (B33335) linkage. uva.nlrsc.orgijpsr.com Similarly, ¹³C NMR spectroscopy identifies the unique carbon environments within the molecule. uva.nl While specific experimental spectral data for this compound is not widely published, as some suppliers provide it for early discovery research without extensive analytical data collection, the principles of NMR are routinely applied to characterize such urea derivatives. sigmaaldrich.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the molecular formula C₁₃H₁₇ClN₂O. rsc.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments help to piece together the structural components of the molecule, such as the chlorophenyl and cyclohexyl moieties. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for different adducts of the molecule, aiding in its identification in complex mixtures. uni.luuni.lu

Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺253.11022157.1
[M+Na]⁺275.09216161.2
[M-H]⁻251.09566162.6
[M+K]⁺291.06610156.6
[M+H-H₂O]⁺235.10020150.3

Data sourced from PubChem. uni.lu This table presents predicted values.

Crystallographic Studies of Ligand-Protein Complexes Involving Urea Inhibitors

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional view of how a ligand, such as a urea-based inhibitor, binds to its protein target. biologiachile.cl This information is critical for understanding the mechanism of action and for structure-based drug design.

Studies on acyl ureas, a class of compounds structurally related to this compound, have demonstrated their ability to inhibit enzymes like glycogen (B147801) phosphorylase. nih.govnih.govacs.orgacs.org Crystallographic analysis revealed that these inhibitors bind to the allosteric activator site of the enzyme, the same site where the natural activator, adenosine (B11128) monophosphate (AMP), binds. nih.govnih.gov By occupying this site, the acyl urea inhibitors induce and stabilize a conformational state of the enzyme that is less active, thereby inhibiting its function. nih.govnih.gov

Specifically, the crystal structures show detailed interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues of the protein's binding pocket. For instance, in the case of urease inhibitors, crystallography has shown that some compounds bind covalently to key cysteine residues located on a mobile flap that covers the active site. nih.gov This detailed structural insight allows researchers to understand why certain chemical features on the inhibitor lead to higher potency and can guide the synthesis of more effective derivatives.

Advanced Computational Chemistry for Molecular Design and Optimization

Computational chemistry provides a suite of tools to model and predict the behavior of molecules, accelerating the drug discovery process. For urea inhibitors like this compound, these methods are used to design novel derivatives and optimize their properties.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.govnih.govresearchgate.net For urea derivatives, docking simulations can identify plausible binding modes within an enzyme's active site, highlighting key interactions that contribute to binding affinity. nih.govnih.gov This information helps in designing new molecules with improved complementarity to the target.

Molecular Dynamics (MD) Simulations offer a more dynamic view of the ligand-protein complex. MD simulations model the movement of atoms over time, providing insights into the stability of the complex and the conformational changes that may occur upon ligand binding. nih.govmdpi.comnih.gov For example, MD simulations of urease have been used to investigate the flexibility of the "flap" that covers the active site and to compare the stability of free and inhibitor-bound enzyme complexes. nih.govnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the high accuracy of quantum mechanics for the reactive part of the system (e.g., the ligand and key active site residues) with the efficiency of molecular mechanics for the rest of the protein. mdpi.comacs.org This hybrid approach is particularly useful for studying enzymatic reaction mechanisms and the inhibition process at a detailed electronic level, helping to elucidate how inhibitors like hydroxyurea (B1673989) or N-(n-butyl)phosphorictriamide interact with and inhibit enzymes like urease. mdpi.com

Bioanalytical Techniques for Metabolite Detection and Quantification

To understand the fate of a compound like this compound in a biological system, it is essential to detect and quantify its metabolites. Modern bioanalytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are the primary tools for these studies. technologynetworks.comelsevier.com

The standard workflow involves administering the compound to an in vitro system (like human liver microsomes) or an in vivo model, followed by the collection of biological samples (e.g., plasma, urine, bile). nih.gov These complex samples require preparation, which can range from simple protein precipitation to more selective solid-phase extraction (SPE), to isolate the analytes of interest. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite quantification due to its high sensitivity and selectivity. technologynetworks.comnih.govresearchgate.net The liquid chromatography step separates the parent compound from its various metabolites based on their physicochemical properties. The tandem mass spectrometer then detects and quantifies these separated compounds, even at very low concentrations. technologynetworks.com Methods can be developed to simultaneously measure a parent drug and its key metabolites. researchgate.net

In metabolomics studies, which aim for a more global view of metabolic changes, data from high-resolution mass spectrometry is processed with advanced software. Statistical methods like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are employed to analyze the complex datasets. metwarebio.comnih.govnumberanalytics.comsartorius.com These multivariate analysis techniques help to identify statistically significant differences in metabolite profiles between control and treated groups, thus highlighting potential biomarkers and metabolic pathways affected by the compound. metwarebio.comnih.gov

Isotope Labeling in Biochemical Pathway Elucidation Research

Isotope labeling is a powerful technique used to trace the journey of a molecule through complex biochemical pathways. creative-proteomics.com By replacing one or more atoms in a compound like this compound with a heavier, stable isotope (e.g., Carbon-13 [¹³C], Nitrogen-15 [¹⁵N], or Deuterium [²H]), researchers can track the fate of the labeled atoms as the molecule is metabolized. creative-proteomics.comresearchgate.net

This approach, often called Stable Isotope Resolved Metabolomics (SIRM), allows for the unambiguous identification of drug-derived metabolites in complex biological samples. nih.gov The workflow involves treating cells or organisms with a mixture of the labeled and unlabeled compound. nih.govacs.org Samples are then analyzed by mass spectrometry. Metabolites derived from the drug will appear as distinctive pairs of peaks—one for the unlabeled version and one for the labeled version—separated by a specific mass difference, which makes them easy to find in the data. nih.govacs.org

This technique is invaluable for:

Discovering novel metabolites: It can uncover previously unknown biotransformation products. nih.gov

Confirming metabolic pathways: By analyzing the labeling patterns in downstream metabolites, the specific biochemical reactions the compound has undergone can be deduced. nih.gov

Quantifying metabolic flux: It can measure the rates of reactions and the flow of atoms through different metabolic routes. nih.gov

Isotope labeling has been instrumental in studying fundamental metabolic processes, such as the urea cycle, where ¹³C and ¹⁵N tracers have been used to measure the rate of urea synthesis in vivo. nih.govnih.govnorthwestern.edu The same principles are applied to understand the metabolism of xenobiotics (foreign compounds), providing crucial information on how they are processed and eliminated by the body. nih.govacs.org

Future Directions and Emerging Research Avenues for 1 3 Chlorophenyl 3 Cyclohexylurea

Development of Novel Urea-Based Scaffolds for Enhanced Biological Activity

Research into 1,3-disubstituted ureas, such as 1-(3-Chlorophenyl)-3-cyclohexylurea, has established this class of compounds as potent inhibitors of soluble epoxide hydrolase (sEH). nih.govnih.gov The central urea (B33335) pharmacophore is critical for activity, forming tight hydrogen bonds with key residues like Tyr383, Tyr466, and Asp337 in the enzyme's active site. nih.gov However, a significant challenge with many early urea-based inhibitors is their poor water solubility and high melting points, which can limit bioavailability and make formulation difficult. nih.govresearchgate.netmetabolomics.se

Future research is focused on developing novel urea-based scaffolds that retain high inhibitory potency while possessing improved physicochemical properties. nih.gov Strategies include the incorporation of polar functional groups into one of the lipophilic side chains. nih.govresearchgate.net Studies have shown that adding a polar group at a sufficient distance from the core urea function can enhance water solubility without compromising the inhibitor's potency. researchgate.netmetabolomics.se For instance, placing a polar group at least five atoms away from the urea carbonyl did not result in a loss of inhibition potency. researchgate.net

Another approach involves the synthesis of amino acid-derived cyclohexyl and adamantyl ureas, which have demonstrated both high potency and a more than 10-fold increase in solubility compared to earlier sEH inhibitors. nih.gov The exploration of different heterocyclic substituents is also a promising strategy, as specific heterocycles can significantly improve the solubility of 1,3-disubstituted urea-based inhibitors. nih.gov These modifications aim to create next-generation inhibitors that are more easily absorbed and distributed in the body, thereby enhancing their therapeutic efficacy.

Table 1: Strategies for Developing Novel Urea-Based sEH Inhibitors

Strategy Rationale Key Findings Reference
Incorporation of Polar Groups To improve water solubility and bioavailability. Polar groups placed at least 5 atoms from the urea carbonyl do not reduce potency. researchgate.net Can lead to a 2-fold increase in water solubility. nih.gov nih.govresearchgate.net
Amino Acid Conjugation To enhance solubility and explore new interactions. Amino acid-derived ureas can be >10-fold more soluble while maintaining high potency (K(I)=15nM). nih.gov nih.gov
Introduction of Heterocycles To improve physical properties and potency. Specific heterocyclic substituents can significantly enhance solubility in acidic buffers. nih.gov nih.gov
Asymmetric Modifications To decrease melting point by breaking molecular symmetry. Modifications that break the symmetry of the molecules generally lead to a decrease in melting point. nih.gov nih.gov

Integration of Omics Data in Target Identification and Pathway Analysis

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools for advancing research on compounds like this compound. Integrating these large-scale datasets can revolutionize the identification of new therapeutic targets and provide a comprehensive understanding of the pathways modulated by sEH inhibition. nih.govnih.gov

Metabolic profiling of plasma in preclinical models has already demonstrated its utility in identifying unexpected biomarkers related to the pathways affected by sEH inhibitors. nih.gov By applying transcriptomics to clinical samples, researchers can infer the composition of the tumor microenvironment, which can help in calibrating mechanistic models for therapies targeting pathways influenced by sEH, such as in immuno-oncology. nih.gov

Future research will likely employ a multidimensional data integration strategy, combining genomic, transcriptomic, and metabolic data to prioritize new drug targets. nih.gov For example, the Hedgehog (Hh) signaling pathway, which is crucial in embryogenesis and implicated in various cancers, could be analyzed using omics data to see if it is modulated by sEH inhibitors. researchgate.net This approach can validate known targets and, more importantly, uncover novel proteins and pathways that could be targeted by this compound or its derivatives, expanding its therapeutic potential. nih.gov

Exploration of Structural Mimicry and Bioisosteric Replacement Strategies

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. cambridgemedchemconsulting.comnih.gov For this compound, this approach offers a tactical way to optimize its properties, such as enhancing metabolic stability, improving solubility, or reducing potential toxicity, while maintaining or improving its biological activity. cambridgemedchemconsulting.comdrughunter.com

The phenyl ring is a common moiety in pharmaceuticals but often contributes to poor physicochemical properties. nih.gov Research is actively exploring replacements for the phenyl group in various compounds. drughunter.com For urea-based inhibitors, bioisosteric replacement of the glutamic acid portion of some inhibitors has been successfully used to create new scaffolds. avcr.cznih.gov For this compound, the 3-chlorophenyl group could be replaced with other aromatic or non-aromatic rings to modulate its properties. For instance, replacing a phenyl ring with a bridged piperidine (B6355638) (BP) or bicyclo[1.1.1]pentane (BCP) has been shown to dramatically improve solubility and reduce lipophilicity in other molecular scaffolds. nih.gov

Similarly, the cyclohexyl group can be replaced. The use of an adamantyl group in some urea-based sEH inhibitors has led to very high potency. nih.gov The goal is to identify replacements that maintain the necessary hydrophobic interactions within the enzyme's binding pocket while introducing beneficial properties. nih.gov

Table 2: Potential Bioisosteric Replacements in this compound

Original Group Potential Bioisostere Rationale for Replacement Reference
Phenyl Ring Pyridyl, Thienyl Classical bioisosteres used to modulate electronic properties and solubility. cambridgemedchemconsulting.com cambridgemedchemconsulting.com
Phenyl Ring Bicyclo[1.1.1]pentane (BCP) A non-classical, saturated bioisostere that can improve solubility and reduce lipophilicity. nih.gov nih.gov
Phenyl Ring Bridged Piperidine (BP) Can significantly improve drug-like properties like solubility. nih.gov nih.gov
Hydrogen Fluorine Can block metabolic oxidation and influence potency. nih.gov nih.gov
Hydrogen Deuterium Can slow down metabolism if the C-H bond is broken in the rate-determining step (Kinetic Isotope Effect). cambridgemedchemconsulting.com cambridgemedchemconsulting.com

Mechanistic Insights into Enzyme-Ligand Dynamics and Allosteric Modulation

A deep understanding of how an inhibitor interacts with its target enzyme at a molecular level is crucial for rational drug design. For this compound, future research will focus on the precise dynamics of its binding to soluble epoxide hydrolase. X-ray crystallography has shown that the urea function of inhibitors mimics features of the enzyme's transition state, forming key hydrogen bonds with active site residues. metabolomics.senih.gov However, these studies have also revealed that different inhibitors can adopt alternative binding orientations within the active site, which complicates structure-based design. nih.gov

Future work will likely use advanced computational and experimental techniques to explore these enzyme-ligand dynamics in greater detail. This is critical because inhibitor binding can differ between human and murine sEH, making it essential to use the human enzyme for screening and structural studies to ensure clinical relevance. nih.gov

An exciting area of investigation is the potential for allosteric modulation. The sEH enzyme is known to be regulated allosterically, where the binding of a molecule at a site other than the active center can influence the enzyme's activity. mdpi.com For example, substrates of one of sEH's two domains can inhibit the other domain's activity. mdpi.com Investigating whether this compound or its future analogs can act as allosteric modulators could open up new avenues for achieving more nuanced therapeutic effects.

Therapeutic Potential Beyond Current Indications for Soluble Epoxide Hydrolase Inhibitors

The inhibition of soluble epoxide hydrolase has primarily been explored for its anti-inflammatory, antihypertensive, and analgesic effects. mdpi.com This is because sEH metabolizes beneficial epoxy-fatty acids (EpFAs), and inhibiting the enzyme increases the levels of these anti-inflammatory molecules. nih.govnih.gov However, a growing body of preclinical evidence suggests that sEH inhibitors could be effective in a much broader range of diseases.

Future research will systematically explore these new therapeutic frontiers. Promising areas include:

Psychiatric and Neurological Disorders: sEH inhibitors are being investigated for their potential in treating depression, schizophrenia, Alzheimer's disease, and Parkinson's disease, largely due to their ability to reduce neuroinflammation. nih.govnih.gov

Cancer: By modulating inflammation-driven carcinogenesis and potentially other pathways, sEH inhibitors are being considered as part of combination therapies for cancer. mdpi.com

Epilepsy: Some novel compounds that act on voltage-gated sodium channels, a mechanism shared by some sEH inhibitors, have shown anticonvulsant effects. nih.gov The role of sEH in neuroinflammation also suggests a potential application in controlling seizures. nih.gov

Organ Protection: The ability of sEH inhibitors to protect organs from damage is an area of significant interest, with potential applications in cardiovascular and kidney diseases. mdpi.com

This expansion into new indications could significantly increase the therapeutic value of sEH inhibitors like this compound.

Table 3: Emerging Therapeutic Indications for sEH Inhibitors

Therapeutic Area Rationale / Mechanism Potential Application Reference
Neurological/Psychiatric Disorders Reduction of neuroinflammation by increasing levels of anti-inflammatory EpFAs. Alzheimer's disease, Parkinson's disease, depression, schizophrenia, brain injury. nih.gov nih.govnih.gov
Oncology Inhibition of inflammation-driven carcinogenesis; modulation of tumor microenvironment. Combination therapy for various cancers. mdpi.com mdpi.com
Pain Management Blocking both inflammatory and chronic neuropathic pain. Diabetic neuropathic pain, osteoarthritis. nih.govnih.gov nih.govnih.gov
Diabetes and Comorbidities Potential to reverse neuropathy and manage complications like kidney failure and hypertension. nih.gov Diabetic peripheral neuropathy. nih.gov nih.gov
Epilepsy Reduction of neuroinflammation; potential influence on ion channels. nih.gov Seizure control. nih.govnih.gov nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)-3-cyclohexylurea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of urea derivatives often involves reacting isocyanates with amines. For example, Lomustine (a structurally related nitrosourea) is synthesized by reacting ethanolamine with cyclohexylisocyanate, followed by chlorination and nitrosation . For this compound, similar strategies could be employed:

  • Step 1 : React 3-chlorophenylamine with a carbonyl source (e.g., phosgene or triphosgene) to generate the isocyanate intermediate.
  • Step 2 : Combine with cyclohexylamine under anhydrous conditions.
  • Optimization : Monitor reaction temperature (typically 0–25°C) and solvent choice (e.g., dichloromethane or THF) to minimize side reactions. Purity can be enhanced via recrystallization or column chromatography .

Q. How should researchers safely handle and dispose of this compound to mitigate environmental and health risks?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coats) due to potential skin/eye irritation (H313/H333 warnings). Work in a fume hood to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
  • Waste Disposal : Segregate organic waste and collaborate with certified waste management services for incineration or chemical neutralization. Avoid aqueous disposal due to persistence in ecosystems .

Q. What analytical techniques are most effective for characterizing this compound and assessing purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on urea NH peaks (δ 5–7 ppm) and aromatic/cyclohexyl protons .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 220–260 nm) to quantify purity. Compare retention times against reference standards .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS can verify molecular weight (e.g., calculated [M+H]<sup>+</sup> for C13H16ClN2O: 265.09) and detect impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro-substitution position) influence the biological activity of aryl-cyclohexylurea compounds?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., 1-(4-Chlorophenyl)-3-cyclohexylurea) and test in bioassays (e.g., enzyme inhibition or cell viability).
  • Mechanistic Insights : Use molecular docking to analyze interactions with target proteins (e.g., kinases or GPCRs). The 3-chloro substituent may enhance lipophilicity and membrane permeability compared to para-substituted analogs .
  • Data Interpretation : Correlate logP values (calculated via HPLC) with activity trends to establish structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in reported pharmacological data for urea derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically review studies, noting variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
  • Experimental Replication : Reproduce key studies under controlled conditions, standardizing solvents (e.g., DMSO concentration ≤0.1%) and incubation times.
  • Advanced Analytics : Use LC-MS/MS to verify compound stability during assays, as degradation products may confound results .

Q. What strategies are recommended for identifying and characterizing degradation products of this compound under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation, light). For example, acidic conditions may cleave the urea moiety into 3-chloroaniline and cyclohexylamine .
  • Metabolite Profiling : Use hepatocyte incubation or microsomal assays to simulate metabolic pathways. Detect Phase I metabolites (e.g., hydroxylation) via high-resolution MS .
  • Toxicological Assessment : Compare degradation products against known toxicants (e.g., aniline derivatives) using in silico tools like Derek Nexus .

Experimental Design Considerations

  • Control Groups : Include analogs without the chloro-substitution to isolate its effects .
  • Data Validation : Triplicate measurements with statistical analysis (e.g., ANOVA) to ensure reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., isocyanates) .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)-3-cyclohexylurea
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)-3-cyclohexylurea

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